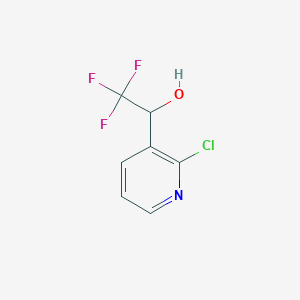

1-(2-Chloropyridin-3-yl)-2,2,2-trifluoroethanol

Description

1-(2-Chloropyridin-3-yl)-2,2,2-trifluoroethanol is a fluorinated aromatic alcohol featuring a pyridine ring substituted with a chlorine atom at position 2 and a trifluoroethanol group at position 2. Its molecular formula is C₇H₅ClF₃NO, with a molecular weight of 217.57 g/mol. The trifluoroethanol moiety introduces strong electron-withdrawing effects and hydrogen-bonding capacity, influencing its chemical reactivity, solubility, and biological interactions .

Properties

IUPAC Name |

1-(2-chloropyridin-3-yl)-2,2,2-trifluoroethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO/c8-6-4(2-1-3-12-6)5(13)7(9,10)11/h1-3,5,13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSUDBVZEAJNLKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloropyridin-3-yl)-2,2,2-trifluoroethanol typically involves the reaction of 2-chloropyridine with trifluoroethanol under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the trifluoroethanol, followed by nucleophilic substitution on the chloropyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as distillation and recrystallization can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloropyridin-3-yl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to form the corresponding alcohol or amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Amines or thiols in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products Formed:

Oxidation: Formation of 1-(2-chloropyridin-3-yl)-2,2,2-trifluoroacetaldehyde.

Reduction: Formation of this compound or 1-(2-chloropyridin-3-yl)-2,2,2-trifluoroethylamine.

Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Drug Development

1-(2-Chloropyridin-3-yl)-2,2,2-trifluoroethanol is utilized as a building block in the synthesis of pharmaceutical compounds. Its unique structure allows for the modification of pharmacological properties, making it a valuable intermediate in drug discovery processes. Research indicates that derivatives of this compound exhibit potential as inhibitors of various biological targets, including kinases and enzymes involved in cancer progression .

Case Study: Kinase Inhibitors

Recent studies have reported the synthesis of novel kinase inhibitors using this compound as a precursor. These inhibitors demonstrate significant activity against specific cancer cell lines, showcasing the compound's potential in targeted cancer therapies .

Biochemical Applications

Protein Folding Studies

The compound serves as a co-solvent in protein folding studies. Its ability to solubilize proteins and peptides makes it an essential tool for understanding protein structure and dynamics through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. By varying the concentration of this compound, researchers can investigate its effects on protein conformation and stability .

Enzyme Inhibition Studies

this compound has been employed to study enzyme kinetics and mechanisms. Its role as a competitive inhibitor for certain enzymes allows researchers to gain insights into enzyme activity and regulation. This application is particularly relevant in the context of metabolic pathways and drug metabolism .

Organic Synthesis

Synthesis of Heterocycles

The compound is utilized in synthetic organic chemistry for the preparation of heterocyclic compounds. Its reactivity can be harnessed in various coupling reactions and cyclization processes. For instance, it has been successfully used in the synthesis of imidazo-fused heterocycles, which are important scaffolds in medicinal chemistry .

| Application Area | Description | Example Studies |

|---|---|---|

| Medicinal Chemistry | Building block for drug development | Synthesis of kinase inhibitors |

| Biochemical Applications | Co-solvent for protein folding studies | NMR spectroscopy investigations |

| Enzyme Inhibition Studies | Competitive inhibitor for studying enzyme kinetics | Insights into metabolic pathways |

| Organic Synthesis | Preparation of heterocycles via coupling reactions | Synthesis of imidazo-fused heterocycles |

Industrial Applications

Solvent Properties

In industrial settings, this compound can be utilized as a solvent due to its unique physical properties. Its low viscosity and high density make it suitable for applications requiring efficient solvent systems without leaving residues .

Mechanism of Action

The mechanism of action of 1-(2-Chloropyridin-3-yl)-2,2,2-trifluoroethanol involves its interaction with specific molecular targets and pathways. The trifluoroethanol group can enhance the lipophilicity of the compound, facilitating its penetration into biological membranes. The chloropyridine moiety can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- Electronic Effects : The pyridine ring in the target compound increases electron deficiency compared to phenyl analogs, enhancing reactivity in nucleophilic substitutions .

- Solubility: Trifluoroethanol derivatives exhibit higher solubility in polar aprotic solvents (e.g., DMF, DCM) compared to non-fluorinated alcohols .

- Chiral Resolution: Aromatic trifluoroethanols often exhibit chromatographic tailing due to hydrogen bonding with chiral stationary phases, complicating purification .

Biological Activity

1-(2-Chloropyridin-3-yl)-2,2,2-trifluoroethanol is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a chlorinated pyridine ring and a trifluoroethanol moiety, which contribute to its unique properties and biological interactions. Research has indicated its potential as an antimicrobial and anticancer agent, making it a valuable subject for further investigation.

The molecular formula of this compound is C7H6ClF3NO, with a molecular weight of approximately 211.57 g/mol. The trifluoroethanol group enhances the compound's lipophilicity, facilitating its interaction with biological membranes and macromolecules.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

- Lipophilicity : The trifluoroethanol group increases the compound's ability to penetrate lipid membranes, enhancing its bioavailability.

- Hydrogen Bonding : The trifluoroethanol moiety can form hydrogen bonds with proteins and nucleic acids, influencing their structure and function.

- Halogen Bonding : The chlorine atom in the pyridine ring may participate in halogen bonding, further modulating the compound's biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In a study evaluating similar compounds, derivatives showed effectiveness against Gram-positive bacteria and mycobacterial strains. Specifically, compounds with structural similarities demonstrated comparable or superior efficacy to clinically used antibiotics like ampicillin and rifampicin .

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Active against MRSA | |

| Mycobacterium tuberculosis | Effective in vitro | |

| Enterococcus faecalis | Highly active against vancomycin-resistant strains |

Anticancer Properties

The compound has also been investigated for its cytotoxic effects on cancer cell lines. Studies have shown that it can inhibit the growth of various cancer cells while exhibiting low toxicity towards normal cells. This selectivity is crucial for developing effective cancer therapies.

Case Studies

- Study on Antimicrobial Efficacy : A series of compounds including this compound were tested against Staphylococcus aureus and Mycobacterium smegmatis. Results indicated that certain derivatives displayed submicromolar activity against these pathogens while maintaining low cytotoxicity towards primary mammalian cells .

- Cytotoxicity Assessment : In a comparative study of various chlorinated pyridine derivatives, this compound showed promising results in inhibiting cancer cell proliferation while sparing healthy cells. This highlights its potential as a lead compound for further drug development.

Q & A

Basic Question

- Electron-withdrawing effects : The trifluoroethanol group decreases electron density on the pyridine ring, enhancing susceptibility to nucleophilic attack at the 4- or 6-positions .

- Solubility : High polarity from the –CF and –OH groups improves solubility in polar solvents (e.g., DMF, DMSO), facilitating homogeneous reaction conditions .

- Thermal stability : Decomposition above 200°C necessitates low-temperature reactions (<100°C) to prevent degradation .

What computational methods predict the biological activity of this compound derivatives?

Advanced Question

- Molecular docking : Screens against target proteins (e.g., kinases) using AutoDock Vina to assess binding affinity, leveraging the chlorine’s hydrophobic interactions .

- QSAR models : Correlate substituent electronic parameters (Hammett constants) with bioactivity data from fluorinated pyridine libraries .

- MD simulations : Evaluates stability of ligand-receptor complexes over time, identifying key hydrogen bonds involving the hydroxyl group .

How can purity and stability be assessed under varying storage conditions?

Basic Question

- HPLC : Quantifies impurities using reverse-phase C18 columns and UV detection at 254 nm .

- Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks; monitor degradation via TLC or NMR .

- Karl Fischer titration : Measures moisture content, critical for preventing hydrolysis of the trifluoroethanol group .

What strategies address low yields in multi-step syntheses involving this compound?

Advanced Question

- In-line analytics : Use PAT (Process Analytical Technology) tools like ReactIR to monitor intermediate formation in real time .

- Design of Experiments (DoE) : Optimizes variables (e.g., temperature, catalyst loading) using factorial designs to maximize yield .

- Flow chemistry : Reduces side reactions by minimizing residence time of unstable intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.